Product packaging for 2-Methyl-9-phenoxyacridine(Cat. No.:CAS No. 61078-24-8)

2-Methyl-9-phenoxyacridine

Cat. No.: B12928029
CAS No.: 61078-24-8
M. Wt: 285.3 g/mol
InChI Key: OPIYPARDXUGRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of the Acridine (B1665455) Core in Chemical Research

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. wikipedia.org This discovery paved the way for extensive research into this class of nitrogen-containing heterocyclic compounds. rsc.org Acridine and its derivatives, often called by names such as dibenzo[b,e]pyridine and 10-azaanthracene, quickly garnered attention for their unique chemical properties and diverse applications. ptfarm.plnih.gov

A significant milestone in the history of acridines was the development of the Bernthsen acridine synthesis in 1884, a method involving the condensation of diphenylamine (B1679370) with carboxylic acids, which facilitated broader access to acridine derivatives. The early 20th century saw the use of acridines in the creation of dyes and pigments. rsc.org However, their importance in medicinal chemistry became particularly evident during World War II with the synthesis of mepacrine, an acridine-based antimalarial drug, developed due to the scarcity of quinine. ptfarm.pl Although the advent of antibiotics like penicillin temporarily shifted focus away from acridine-based therapies, a resurgence of interest occurred in the late 20th century as researchers sought new solutions to growing drug resistance.

The significance of the acridine core in research stems from its versatile biological activities, including antimicrobial, anticancer, and antiparasitic properties. rsc.orgontosight.ainih.gov This broad spectrum of activity is largely attributed to the planar nature of the acridine ring system, which allows it to intercalate into DNA, disrupting cellular processes. mdpi.comnih.gov This fundamental interaction has made acridine derivatives a privileged scaffold in drug discovery and medicinal chemistry. nih.govnih.gov

Structural Features and Electronic Characteristics of Acridines

Acridine (C₁₃H₉N) is a planar, tricyclic aromatic heterocycle structurally related to anthracene, with one of the central carbon-hydrogen (CH) groups replaced by a nitrogen atom. wikipedia.orgnumberanalytics.com This substitution is fundamental to the molecule's distinct chemical and electronic properties.

The key structural and electronic features of the acridine core are:

Planarity: The flat, rigid structure of the acridine molecule is a defining characteristic. This planarity is crucial for its primary mode of biological action, which often involves intercalation, or the insertion of the molecule between the base pairs of DNA. mdpi.comscbt.com

Aromaticity: The acridine ring system is aromatic, with delocalized pi-electrons across the three rings. This contributes to its stability. numberanalytics.com

Nitrogen Heteroatom: The presence of the nitrogen atom in the central ring makes acridine a weak base, with a pKa of 5.6, comparable to pyridine. ptfarm.pl This nitrogen atom introduces a degree of electron deficiency into the ring system, making the C-9 position particularly susceptible to nucleophilic attack. numberanalytics.com

Electronic Distribution: The nitrogen atom influences the electron distribution across the rings, creating regions of differing electron density. This is reflected in its resonance structures and is a key factor in directing both electrophilic and nucleophilic substitution reactions. numberanalytics.com

Solubility and Physical Properties: Acridine itself is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and benzene (B151609). numberanalytics.com It typically appears as colorless to light yellow crystalline needles with a melting point around 110°C and a boiling point of approximately 346°C. numberanalytics.com

These fundamental characteristics provide the foundation for the diverse reactivity and biological applications of acridine and its derivatives.

Overview of Key Acridine Derivative Classes and Their Research Relevance

The versatility of the acridine scaffold has led to the development of numerous derivative classes, each with distinct properties and areas of research focus. Modifications are typically made at various positions on the acridine ring, but the 9-position is of particular importance due to its high reactivity. mdpi.com

Key classes of acridine derivatives include:

9-Aminoacridines: This is arguably the most extensively studied class of acridine derivatives. nih.gov Compounds like proflavine (B1679165) and acriflavine (B1215748) have historical use as antiseptics. ptfarm.pl The 9-aminoacridines are potent DNA intercalators and many exhibit significant anticancer and antimicrobial activities. nih.govresearchgate.net Amsacrine (m-AMSA) is a notable example of a 9-aminoacridine (B1665356) derivative that has been used in cancer chemotherapy as a topoisomerase II inhibitor. rsc.org

Acridones (9-oxoacridines): These derivatives feature a carbonyl group at the 9-position. scbt.com They are also biologically active, with research demonstrating their potential as anticancer agents, often acting through DNA intercalation and enzyme inhibition. rsc.orgresearchgate.net

9-Chloroacridines: These compounds are key synthetic intermediates. rsc.org The chlorine atom at the 9-position is a good leaving group, facilitating nucleophilic substitution reactions to produce a wide array of other 9-substituted acridines, including 9-aminoacridines and 9-phenoxyacridines. clockss.org

9-Phenoxyacridines: This class, to which 2-Methyl-9-phenoxyacridine belongs, involves an oxygen-linked phenyl group at the 9-position. These derivatives have been synthesized and evaluated for various biological activities, including potential antitumor and anti-inflammatory effects. nih.govcust.edu.tw The phenoxy group can serve as a leaving group in substitution reactions, similar to a halogen, but its reactivity can be modulated by substituents on the phenyl ring. clockss.org

Tetrahydroacridines: These are reduced analogs of acridines and have been investigated for their potential in treating neurodegenerative diseases. ontosight.ai Tacrine, a tetrahydroacridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease.

The research relevance of these classes is vast, spanning from the development of therapeutic agents for cancer, microbial infections, and parasitic diseases to their use as fluorescent probes and materials for technological applications. rsc.orgnih.govnih.gov

Specific Context of 9-Substituted Acridines in Contemporary Research

Contemporary research on acridine derivatives places a strong emphasis on 9-substituted analogs due to the significant impact of the substituent at this position on the molecule's biological activity and physicochemical properties. The C-9 position is the most reactive site for nucleophilic substitution, making it a convenient point for chemical modification. mdpi.comclockss.org

The focus on 9-substituted acridines is driven by several key objectives:

Targeting DNA and Associated Enzymes: A primary goal is the development of agents that interact with DNA. The planar acridine core acts as an "anchor" that intercalates into the DNA helix, while the 9-substituent often interacts with the enzymes that process DNA, such as topoisomerases I and II. nih.govnih.gov By modifying the 9-substituent, researchers can fine-tune the strength and nature of these interactions, leading to more potent and selective enzyme inhibitors for anticancer therapy. nih.gov

Overcoming Drug Resistance: The development of novel 9-substituted acridines is a strategy to combat the clinical problem of drug resistance in cancer and infectious diseases. nih.govresearchgate.net Modifications at the 9-position can alter the molecule's interaction with cellular targets or its susceptibility to metabolic deactivation, potentially circumventing existing resistance mechanisms. nih.gov

Modulating Physicochemical Properties: The substituent at the 9-position significantly influences properties like solubility, lipophilicity, and metabolic stability. nih.gov For instance, the introduction of specific side chains can enhance water solubility or improve the pharmacokinetic profile of a potential drug candidate. nih.gov

Diverse Biological Applications: Beyond cancer, 9-substituted acridines are being explored for a wide range of therapeutic applications, including as antibacterial, antimalarial, and antiviral agents. nih.gov For example, specific 9-anilinoacridine (B1211779) derivatives have shown promise as antimalarial compounds. nih.gov Additionally, some 9-substituted acridines are being investigated for non-medical applications, such as corrosion inhibitors for metals. rsc.org

The synthesis of libraries of 9-substituted acridines, including 9-anilinoacridines, 9-phenoxyacridines, and 9-(phenylthio)acridines, is a common strategy in medicinal chemistry to establish structure-activity relationships (SAR) and identify lead compounds for further development. nih.gov

Elucidation of the Research Focus on this compound within the Acridine Landscape

Within the broad and diverse field of acridine chemistry, the specific compound This compound represents a focused area of study. The research interest in this particular molecule stems from the combination of its structural components: the acridine core, the methyl group at the 2-position, and the phenoxy group at the 9-position.

The rationale for investigating this compound can be broken down as follows:

The 9-Phenoxy Moiety: The presence of a phenoxy group at the C-9 position places it in the class of 9-phenoxyacridines. These compounds are of interest as potential antitumor agents. nih.gov The phenoxy group itself is a good leaving group, making this compound a potentially valuable intermediate for synthesizing other 9-substituted acridines, particularly 9-aminoacridines, through nucleophilic substitution reactions. clockss.orgajpamc.com Phenol (B47542) is often used as a solvent or catalyst in these reactions due to the reactivity of the 9-phenoxy linkage. clockss.orginternationalscholarsjournals.com

Synergistic and Modulatory Effects: The research focus on this compound is thus aimed at understanding how the combination of the 2-methyl and 9-phenoxy groups modulates the fundamental properties of the acridine scaffold. It serves as a model compound to explore the synthesis and reactivity of disubstituted acridines. Studies involving this compound contribute to the broader understanding of structure-activity relationships within the acridine family, providing insights that can guide the design of new derivatives with enhanced or specific biological activities. acs.org

In essence, this compound is a subject of research not only for its own potential properties but also as a building block and a tool to probe the intricate chemistry and pharmacology of the acridine nucleus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO B12928029 2-Methyl-9-phenoxyacridine CAS No. 61078-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61078-24-8

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

2-methyl-9-phenoxyacridine

InChI

InChI=1S/C20H15NO/c1-14-11-12-19-17(13-14)20(22-15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3

InChI Key

OPIYPARDXUGRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4

Origin of Product

United States

Advanced Characterization and Spectroscopic Analysis of 2 Methyl 9 Phenoxyacridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methyl-9-phenoxyacridine in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule. nih.govuobasrah.edu.iq

In the ¹H-NMR spectrum, the aromatic protons of the acridine (B1665455) and phenoxy rings are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. netlify.appmsu.edu The methyl group protons at the 2-position of the acridine core would resonate in the upfield region, likely around δ 2.5-3.0 ppm. chemicalbook.com The specific chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern and electronic environment of the rings. nih.gov

The ¹³C-NMR spectrum provides complementary information, with distinct signals for each carbon environment. libretexts.org The quaternary carbons, such as C-9 to which the phenoxy group is attached, and the carbon atoms at the ring junctions of the acridine system, would show characteristic chemical shifts. chemicalbook.comlibretexts.org The carbon of the methyl group is expected in the upfield region of the spectrum (around δ 20-30 ppm). hmdb.ca The signals for the aromatic carbons typically appear between δ 115 and 150 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)2.5 - 3.020 - 30
Phenoxy Aromatic Protons7.0 - 7.5115 - 130
Acridine Aromatic Protons7.5 - 8.5120 - 150
C-9 (Acridine)-> 150

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₂₀H₁₅NO, corresponding to a monoisotopic mass of approximately 285.1154 u.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 285. The fragmentation of 9-phenoxyacridine (B3049667) derivatives typically involves the cleavage of the ether bond. nist.govpressbooks.pub This would lead to two primary fragmentation pathways for this compound:

Loss of a phenoxy radical (•OC₆H₅), resulting in a 2-methylacridinium cation.

Loss of a 2-methylacridine (B1618800) radical, resulting in a phenoxonium ion.

The relative stability of the resulting cations and radicals determines the intensity of the fragment peaks. mdpi.com The 2-methylacridinium cation is expected to be a prominent peak due to the stability of the aromatic heterocyclic system. Further fragmentation of the acridine ring can also occur. bris.ac.uk

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value (approx.) Proposed Fragment Formula
285Molecular Ion [M]⁺[C₂₀H₁₅NO]⁺
192[M - OC₆H₅]⁺[C₁₄H₁₀N]⁺
93[M - C₁₄H₁₀N]⁺[C₆H₅O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. ksu.edu.savscht.cz The spectrum is dominated by absorptions arising from the aromatic systems and the ether linkage.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range. vscht.cz

Aliphatic C-H Stretching: Bands corresponding to the methyl group, expected around 2925 cm⁻¹ and 2855 cm⁻¹. libretexts.org

Aromatic C=C and C=N Stretching: A series of medium to strong peaks in the 1450-1650 cm⁻¹ region, characteristic of the acridine and benzene (B151609) rings. wpmucdn.com

Aryl Ether C-O-C Stretching: A strong, characteristic band for the asymmetric C-O-C stretch, typically found in the 1200-1270 cm⁻¹ region. researchgate.net A corresponding symmetric stretch would appear at a lower frequency.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3010 - 3080Medium-Weak
Aliphatic C-H Stretch (Methyl)2850 - 2970Medium-Weak
Aromatic C=C / C=N Stretch1450 - 1650Strong-Medium
Asymmetric C-O-C Stretch1200 - 1270Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Various Solvent Environments

The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The spectrum is dominated by π-π* transitions within the extended aromatic system of the acridine core. researchgate.net Typically, acridine derivatives show multiple absorption bands in the UV and near-visible regions. bgsu.edu

The absorption spectrum is sensitive to the solvent environment, a phenomenon known as solvatochromism. biointerfaceresearch.com Changing the solvent polarity can lead to shifts in the absorption maxima (λ_max). researchgate.net For π-π* transitions, increasing solvent polarity often causes a bathochromic (red) shift, indicating stabilization of the more polar excited state relative to the ground state. Studying these shifts provides insight into the electronic structure and dipole moment changes upon excitation. biointerfaceresearch.com

Table 4: Typical UV-Vis Absorption Regions for Acridine Derivatives

Transition Type Typical λ_max Range (nm) Solvent Effect
π → π250 - 280Polarity dependent
π → π320 - 400Polarity dependent

Fluorescence Spectroscopy for Photophysical Properties and Interactions

Many acridine derivatives are known to be fluorescent, and this compound is expected to exhibit emission in the visible range upon excitation with UV light. researchgate.netresearchgate.net Fluorescence spectroscopy provides information on the electronic structure of the excited state and its decay pathways. The intrinsic fluorescence of the acridine moiety can be weak but is often enhanced upon substitution. rsc.org

The fluorescence emission maximum, quantum yield (Φ_F), and lifetime (τ) are key photophysical parameters. These properties are often highly sensitive to the local environment, including solvent polarity and viscosity. rsc.org For instance, solvatochromic effects are also observed in the emission spectra, where changes in solvent polarity can lead to significant shifts in the emission wavelength, providing further information about the excited state dipole moment. The study of fluorescence quenching can also reveal interactions with other molecules in solution. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not available, the structure of the closely related analog, 2-Methoxy-9-phenoxyacridine, offers significant insight into the expected molecular conformation. nih.goviucr.org

The crystal structure analysis of 2-Methoxy-9-phenoxyacridine reveals that the acridine ring system is essentially planar. iucr.org The molecules in the crystal lattice form dimers through π–π stacking and C–H···N interactions. nih.gov

A critical structural feature of 9-phenoxyacridine derivatives is the relative orientation of the acridine and phenoxy rings. nih.gov In the crystal structure of 2-Methoxy-9-phenoxyacridine, these two moieties are found to be nearly perpendicular to each other. nih.goviucr.org

The dihedral angle between the mean plane of the acridine ring system and the mean plane of the phenoxy ring is 85.0 (1)°. nih.goviucr.org This orthogonal arrangement minimizes steric hindrance between the two bulky aromatic systems and has significant implications for the electronic communication between them. The near-perpendicular geometry suggests that the π-systems of the acridine core and the phenoxy group are largely electronically decoupled in the ground state. The acridine core itself maintains a high degree of planarity. iucr.org A similar conformation is expected for the 2-methyl derivative.

Table 5: Key Dihedral Angle from the Crystal Structure of 2-Methoxy-9-phenoxyacridine

Parameter Value (°) Reference
Dihedral Angle (Acridine Plane vs. Phenoxy Plane)85.0 (1) nih.goviucr.org

Intermolecular Interactions in the Crystal Lattice (e.g., C-H···N, π–π stacking)

A detailed analysis of the intermolecular forces governing the crystal lattice structure of this compound, including specific geometric parameters for C-H···N hydrogen bonds and π–π stacking interactions, cannot be provided as the specific crystallographic data has not been reported in the available literature.

In related acridine structures, the crystal packing is typically stabilized by a network of non-covalent interactions. It is anticipated that the crystal lattice of this compound would also be influenced by such forces. These would likely include:

C-H···N Interactions: Weak hydrogen bonds could form between the hydrogen atoms of the methyl or aromatic groups of one molecule and the lone pair of electrons on the nitrogen atom of the acridine ring system of an adjacent molecule. These interactions play a significant role in the directional organization of molecules within the crystal.

π–π Stacking: The planar aromatic rings of the acridine core are expected to engage in π–π stacking interactions. These attractive, non-covalent forces are crucial for stabilizing the crystal structure by organizing the molecules into columns or other ordered arrangements. The geometry of this stacking (e.g., parallel-displaced, T-shaped) would depend on the electronic and steric properties of the molecule.

Without experimental crystallographic data, it is not possible to compile data tables or provide a detailed discussion of the specific bond distances, angles, and centroid-to-centroid distances that characterize these interactions for this compound.

Theoretical and Computational Studies on 2 Methyl 9 Phenoxyacridine

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of molecules at the atomic level. DFT is widely used to determine the electronic structure, geometry, and reactivity of molecules, while TD-DFT is employed for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra chemrxiv.orgrsc.org. These methods provide a theoretical framework for understanding the behavior of complex organic molecules like 2-Methyl-9-phenoxyacridine.

The electronic properties of a molecule are fundamentally governed by the distribution of its electrons. Key to understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is associated with the ability of a molecule to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.net. A smaller gap generally implies higher reactivity.

For this compound, the electronic structure is based on the tricyclic aromatic acridine (B1665455) core. The introduction of a methyl group at the 2-position and a phenoxy group at the 9-position significantly modulates this structure. The methyl group (–CH₃) is a weak electron-donating group through an inductive effect, which would be expected to slightly raise the energy of the HOMO. The phenoxy group (–OPh) has a dual electronic nature: the oxygen atom can donate electron density to the acridine ring via a resonance effect, while also exhibiting an electron-withdrawing inductive effect.

The HOMO of the parent acridine is typically a π-orbital distributed across the aromatic system. In this compound, it is anticipated that the HOMO would have significant contributions from the acridine ring and the phenoxy group's oxygen atom, reflecting the electron-donating character of these moieties. The LUMO is expected to be a π*-orbital primarily localized on the electron-deficient acridine ring system. The charge distribution, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a higher electron density on the nitrogen atom of the acridine ring and the oxygen of the phenoxy group, making them potential sites for electrophilic attack.

Hypothetical Quantum Chemical Data for this compound

ParameterPredicted ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating capability.
LUMO Energy -1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.3 eVReflects chemical stability and reactivity.
Dipole Moment 2.1 DQuantifies the overall polarity of the molecule.

Theoretical methods can accurately predict various spectroscopic properties. TD-DFT is a standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra mdpi.comnih.gov. The predicted absorption wavelengths (λmax) correspond to transitions from occupied to unoccupied molecular orbitals, most prominently the HOMO to LUMO transition. For acridine derivatives, the spectra are characterized by π → π* transitions. The presence of the methyl and phenoxy substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted acridine, due to the extension of the conjugated π-system and the electron-donating effects.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (TMS). For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the acridine and phenoxy rings, as well as a singlet for the methyl protons. The chemical shifts of the acridine protons would be influenced by the electronic effects of the substituents. The ¹³C NMR spectrum would similarly provide distinct signals for each carbon atom, with the carbon attached to the nitrogen and the carbon at the 9-position being particularly sensitive to the electronic environment.

Hypothetical Predicted Spectroscopic Data for this compound

SpectrumPredicted FeatureDescription
UV-Vis λmax ≈ 380-420 nmCorresponds to the main π → π* electronic transition.
¹H NMR δ ≈ 2.5 ppm (s, 3H)Signal for the methyl group protons.
δ ≈ 7.0-8.5 ppm (m)Aromatic protons of the acridine and phenoxy rings.
¹³C NMR δ ≈ 21 ppmSignal for the methyl carbon.
δ ≈ 115-160 ppmAromatic and heteroaromatic carbons.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, significant tautomerism is not expected as there are no readily mobile protons, such as those found in amino or hydroxyl-substituted acridines nih.govuniver.kharkov.ua. The primary structure is stable.

However, isomeric stability can be considered in the context of conformational isomers, or rotamers, which arise from rotation around single bonds. In this compound, the most significant conformational freedom is the rotation of the phenoxy group around the C9-O bond. Quantum chemical calculations can be used to map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. It is likely that the most stable conformation would involve a non-planar arrangement of the phenoxy ring relative to the acridine plane to minimize steric hindrance between the ortho-protons of the phenoxy group and the protons at the 1- and 8-positions of the acridine ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the acridine ring, due to its lone pair of electrons. The oxygen atom of the phenoxy group would also exhibit a region of negative potential. These sites would be the most probable points for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the acridine and phenoxy rings would show positive potential, with the protons on the acridine ring adjacent to the nitrogen atom likely being the most electron-deficient. This information is critical for predicting the regioselectivity of chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of a molecule.

For this compound, an MD simulation would primarily explore the conformational landscape associated with the rotation of the phenoxy group. The simulation would reveal the preferred dihedral angles between the phenoxy and acridine rings and the frequency and timescale of transitions between different rotational conformations. The flexibility of the molecule is an important factor in its ability to interact with biological targets, such as enzymes or DNA, as it determines how well the molecule can adapt its shape to fit into a binding site. The simulation could also provide information on the vibrational modes of the molecule and how it interacts with solvent molecules in a condensed phase.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of its reactions nih.govcsmres.co.ukscienceopen.comresearchgate.net. By combining the insights from FMO analysis and MEP mapping, one can make qualitative predictions about where a reaction is likely to occur. For more quantitative information, computational methods can be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, and products.

For this compound, computational studies could explore its reactivity towards various reagents. For example, the susceptibility of the acridine ring to nucleophilic or electrophilic aromatic substitution could be investigated. The electron-rich nature of the acridine system, enhanced by the substituents, suggests that it would be more reactive towards electrophiles. The MEP map would guide the initial placement of an incoming electrophile, and DFT calculations could then be used to find the transition state for the substitution reaction at different positions on the rings. The calculated activation energies for these pathways would allow for the prediction of the most likely product. Such studies are invaluable for understanding the chemical behavior of the molecule and for designing new synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 9 Phenoxyacridine

Nucleophilic Substitution Reactions at the C-9 Position

The C-9 position of the acridine (B1665455) ring is particularly susceptible to nucleophilic attack. thieme-connect.compharmaguideline.com This heightened electrophilicity is a result of the electron-withdrawing effect of the nitrogen atom at the para-position within the central ring. thieme-connect.com Consequently, 9-substituted acridines, including 2-Methyl-9-phenoxyacridine, are valuable precursors for the synthesis of a diverse array of derivatives through nucleophilic substitution reactions. The phenoxy group at the C-9 position is an excellent leaving group, rendering 9-phenoxyacridines stable for storage while being highly effective reactants for substitution with various nucleophiles, such as amines. nih.gov

The reaction of 2-methyl-9-chloroacridine, a closely related analogue, with various aromatic amines demonstrates the facility of this substitution, yielding a series of 2-methyl-9-anilinoacridine derivatives. researchgate.netcore.ac.uk This process typically involves refluxing the 9-substituted acridine with the desired amine in a suitable solvent like methanol. researchgate.netcore.ac.uk

Table 1: Examples of 2-Methyl-9-substituted Acridines Synthesized via Nucleophilic Substitution
Reactant (Nucleophile)Product NameYield (%)Reference
Aniline2-Methyl-9-(phenylamino)acridine hydrochloride88% core.ac.uk
4-Methoxyaniline2-Methyl-9-[(4'-methoxy)phenylamino]acridine hydrochloride82%
4-Methylaniline2-Methyl-9-[(4'-methyl)phenylamino]acridine hydrochloride- researchgate.net
4-Chloroaniline2-Methyl-9-[(4'-chloro)phenylamino]acridine hydrochloride- researchgate.net

The substitution of the 9-phenoxy group with an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of the nucleophilic amine on the electron-deficient C-9 carbon of the acridine ring. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is enhanced by the ability of the acridine ring system to delocalize the negative charge. In the final step, the phenoxide leaving group is eliminated, and the aromaticity of the acridine ring is restored, yielding the 9-aminoacridine (B1665356) product. nih.gov

Step 1: Nucleophilic attack by the amine at the C-9 position.

Step 2: Formation of a resonance-stabilized tetrahedral intermediate.

Step 3: Departure of the phenoxide leaving group to restore aromaticity.

It is important to note that with amine nucleophiles, the reaction can potentially proceed beyond mono-substitution if the resulting secondary amine still possesses sufficient nucleophilicity and reaction conditions are favorable, though this is less common in SNAr on heterocyclic systems compared to SN2 reactions with alkyl halides. youtube.com

The substituents on the acridine ring play a crucial role in modulating its reactivity.

2-Methyl Group: The methyl group at the C-2 position is an electron-donating group (EDG). Through a positive inductive effect (+I), it increases the electron density of the acridine ring system. While this effect slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted acridine, its primary influence is on the regioselectivity of other reactions, such as electrophilic substitution. thieme-connect.com For nucleophilic substitution at C-9, its electronic effect is generally considered minor compared to the powerful activation provided by the ring nitrogen.

9-Phenoxy Group: The phenoxy group is an effective leaving group, a critical feature for facilitating nucleophilic substitution at the C-9 position. Its departure is favored because the resulting phenoxide ion is stabilized by resonance. 9-Phenoxyacridines are often preferred synthetic precursors over 9-chloroacridines as they are highly stable for storage at room temperature yet react efficiently with amine hydrochlorides to give the desired 9-acridinamines. nih.gov

Reactions Involving the Phenoxy Group (e.g., cleavage, modification)

The most significant reaction involving the phenoxy group in this compound is its cleavage, where it functions as a leaving group during nucleophilic substitution reactions, as detailed above. nih.gov The synthesis of 9-phenoxyacridine (B3049667) derivatives itself involves the reaction of a 9-chloroacridine (B74977) with phenol (B47542) in the presence of a base. nih.govnih.gov For instance, 2-methoxy-9-phenoxyacridine is prepared by reacting 2-methoxy-9-chloroacridine with phenol and sodium hydroxide. nih.gov The stability of the C-O bond in the phenoxy group means that modifications to the phenoxy ring itself, while it is attached to the acridine, are less common and would require specific reaction conditions that avoid cleavage.

Electrophilic Substitution Reactions on the Acridine Ring

While the C-9 position is activated for nucleophilic attack, the external benzenoid rings of the acridine nucleus can undergo electrophilic substitution. thieme-connect.compharmaguideline.com The reaction is generally less facile than in benzene (B151609) due to the deactivating effect of the heterocyclic nitrogen atom. Classical electrophilic substitutions on the unsubstituted acridine ring are often not highly regioselective. thieme-connect.com

However, the presence of substituents directs the position of the incoming electrophile. An electron-donating group at the C-2 position, such as the methyl group in this compound, is known to activate the ring and enhance the regioselectivity of electrophilic substitution, directing the attack to the C-1 position. thieme-connect.com

Oxidation and Reduction Pathways of the Acridine Nucleus

The acridine nucleus is susceptible to both oxidation and reduction reactions, which typically involve the central heterocyclic ring.

Oxidation: Oxidation of the acridine ring can lead to different products depending on the oxidizing agent used. Strong oxidation with potassium permanganate can cause oxidative cleavage of the ring, yielding acridinic acid (quinoline-1,2-dicarboxylic acid). wikipedia.org Milder oxidation, for example with dichromate in acetic acid, can convert acridine into acridone (B373769). pharmaguideline.com The nitrogen atom can also be oxidized by peroxymonosulfuric acid to form an acridine N-oxide. wikipedia.org

Reduction: The acridine ring can be reduced to 9,10-dihydroacridine, also known as a leucoacridine. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation or using zinc and hydrochloric acid. pharmaguideline.com Recently, the generation of a highly potent photoreducing neutral acridine radical has also been documented, highlighting novel reduction pathways. researchgate.net

Kinetic Studies of Key Reactions and Derivatization Processes

Kinetic studies of reactions at the C-9 position of acridine derivatives provide insight into their reaction mechanisms. clockss.org The rate of nucleophilic substitution is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. For example, studies on the hydrolysis of 9-aminoacridines show a dependence of the reaction rate on the pH of the solution. clockss.org

In related systems, such as 10-methyl-9-(phenoxycarbonyl)acridinium salts, kinetic analyses have been performed to understand the competition between nucleophilic attack by hydroperoxide and hydroxide ions at the C-9 electrophilic center. acs.org Gas-phase studies on nucleophilic substitution reactions with methyl chloride have shown that highly charge-localized anions react rapidly, while charge-delocalized anions react more slowly, providing a measure of intrinsic nucleophilic reactivity without solvent effects. yorku.ca These fundamental kinetic principles are applicable to the derivatization processes of this compound.

Table of Chemical Compounds

Table 2: List of Chemical Compounds Mentioned in the Article
Compound Name
This compound
2-methyl-9-chloroacridine
2-Methyl-9-anilinoacridine
2-Methyl-9-(phenylamino)acridine hydrochloride
2-Methyl-9-[(4'-methoxy)phenylamino]acridine hydrochloride
2-Methyl-9-[(4'-methyl)phenylamino]acridine hydrochloride
2-Methyl-9-[(4'-chloro)phenylamino]acridine hydrochloride
2-methoxy-9-phenoxyacridine
2-methoxy-9-chloroacridine
9,10-dihydroacridine
Acridinic acid (quinoline-1,2-dicarboxylic acid)
Acridone
Acridine N-oxide
10-methyl-9-(phenoxycarbonyl)acridinium
Aniline
4-Methoxyaniline
4-Methylaniline
4-Chloroaniline
Phenol
Methyl chloride

In Vitro Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Despite significant interest in acridine derivatives as potential therapeutic agents, detailed in vitro studies focusing specifically on the molecular interactions of this compound with DNA and key cellular enzymes like topoisomerases are not available in the public scientific domain. Extensive searches of peer-reviewed literature and research databases did not yield specific experimental data on this particular compound concerning its DNA binding dynamics or its mechanisms of enzyme inhibition.

The broader family of acridine compounds has been a subject of extensive research. Numerous studies have detailed the synthesis and biological evaluation of various 2-methyl-9-substituted acridines. researchgate.net These investigations, however, have primarily focused on derivatives where the 9-position is substituted with aromatic amines (anilino groups), rather than a phenoxy group. researchgate.net This research has established that many 9-anilinoacridine (B1211779) derivatives, such as amsacrine, function as potent antitumor agents by intercalating into DNA and inhibiting topoisomerase II.

The general mechanisms for how acridine-based compounds interact with biological targets are well-documented. Their planar tricyclic structure is known to facilitate DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can interfere with DNA replication and transcription. Furthermore, many acridine derivatives are recognized as potent inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during cellular processes. mdpi.comnih.govnih.govnih.gov These inhibitors can be classified as "topoisomerase poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. nih.gov

Methodologies for characterizing these interactions in vitro are well-established and include a range of biophysical and biochemical assays:

Spectroscopic Methods: Techniques such as UV-Visible absorption and fluorescence spectroscopy are commonly used to study the binding of compounds to DNA. mdpi.comnih.govresearchgate.netnih.gov Changes in the spectral properties of the compound upon addition of DNA can indicate binding and provide insights into the binding mode. nih.govresearchgate.net Circular dichroism is employed to observe conformational changes in the DNA structure upon ligand binding. mdpi.com

Quantitative Binding Assessment: Isothermal titration calorimetry (ITC) and fluorescence intercalator displacement assays are used to determine the thermodynamic parameters and binding constants (affinity) of the drug-DNA interaction. nih.gov

Topoisomerase Inhibition Assays: The ability of a compound to inhibit topoisomerase I or II is typically assessed using DNA relaxation or decatenation assays. mdpi.comnih.govnih.gov In these assays, the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme is monitored in the presence and absence of the inhibitor. nih.govnih.gov

While these principles and methods are broadly applied to the acridine class, specific experimental results, data tables, and mechanistic insights for this compound are conspicuously absent from the available literature. Consequently, a detailed discussion under the specified headings of DNA intercalation dynamics and topoisomerase inhibition pathways for this exact compound cannot be constructed based on current scientific evidence. Further research and publication are required to elucidate the specific molecular behavior of this compound.

Molecular Interactions and Mechanistic Insights of 2 Methyl 9 Phenoxyacridine in Vitro Research

Enzyme Interaction and Inhibition Pathways (In Vitro)

Kinase Inhibition Profiles and Specific Target Interactions (e.g., MEK, Src, VEGFR-2)

Kinases are pivotal enzymes in cellular signaling, and their inhibition is a key strategy in modern pharmacology. The Ras/Raf/MEK/ERK pathway is crucial for cell proliferation and survival. nih.gov Inhibitors of Mitogen-activated protein kinase kinase (MEK), a key component of this pathway, are of significant interest. frontiersin.orgmdpi.com Similarly, Src family kinases (SFKs), non-receptor tyrosine kinases, are involved in regulating cell proliferation, adhesion, and motility, making them important targets in cancer research. nih.govd-nb.info Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. bmbreports.orgnih.govmdpi.comnih.govmdpi.com

While the broader class of acridine (B1665455) derivatives has been investigated for various biological activities, specific data on the inhibitory profile of 2-Methyl-9-phenoxyacridine against MEK, Src, and VEGFR-2 are not detailed in the currently available literature. Further targeted enzymatic assays would be necessary to determine its specific IC50 values and interaction mechanisms with these kinases.

Cholinesterase Inhibition Mechanisms (e.g., hAChE, hBChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.govmdpi.comnih.gov The acridine scaffold is a well-known feature in many cholinesterase inhibitors due to its ability to interact with the active site of these enzymes. nih.govfrontiersin.org

The mechanism of cholinesterase inhibition often involves the binding of the inhibitor to the enzyme's active site, preventing the breakdown of acetylcholine. researchgate.net Studies on various 9-substituted acridine derivatives have shown that they can effectively inhibit both AChE and BChE. nih.gov However, specific mechanistic studies and quantitative inhibition data (e.g., IC50 values, type of inhibition) for this compound against human AChE (hAChE) and human BChE (hBChE) are not extensively documented in the available research.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases. nih.govnih.gov While a wide range of compounds, including sulfonamide derivatives, have been studied as CA inhibitors, specific inhibitory activity and mechanistic data for this compound against various carbonic anhydrase isoforms have not been reported in the reviewed scientific literature.

Protein Binding and Molecular Recognition

Interactions with Serum Albumins (e.g., Human Serum Albumin binding)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. nih.govnih.govmdpi.comcore.ac.uk The binding of a compound to HSA can significantly influence its pharmacokinetic properties. Spectrophotometric studies have been conducted on the parent molecule, acridine, to determine its interaction with HSA. For acridine, an equilibrium constant of 1.54 ± 0.20 x 10^5 L·mol⁻¹ at pH 7.4 and 20°C has been reported, indicating a strong interaction. researchgate.net

However, the binding affinity and specific interaction sites for the derivative this compound with HSA have not been specifically detailed. The presence of the methyl and phenoxy substituents would likely alter the binding thermodynamics and the specific residues involved in the interaction compared to the unsubstituted acridine core.

Investigation of Binding to Other Critical Protein Targets

The biological activity of a compound is often mediated by its binding to specific protein targets. While research has been conducted on the synthesis of various 2-methyl-9-substituted acridines, detailed molecular recognition studies with other critical protein targets are limited. researchgate.net Understanding these interactions at a molecular level is crucial for elucidating the compound's mechanism of action.

Modulation of Cellular Processes in Model Systems (In Vitro)

The effects of acridine derivatives on cellular processes are a significant area of research. Studies on 2-methyl-9-substituted acridines have explored their antiproliferative activity in different cancer cell lines. For instance, certain derivatives have been evaluated for their cytotoxic effects against A-549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines. researchgate.net Some acridine derivatives have been shown to induce apoptosis and cause cell cycle arrest, which are key mechanisms in cancer therapy. nih.gov However, detailed studies focusing specifically on how this compound modulates specific cellular signaling pathways or processes in various in vitro model systems are not extensively available in the current body of scientific literature.

Effects on Cell Metabolic Activity in Various In Vitro Cell Lines

The cytotoxic effects of 2-methyl-9-substituted acridines have been evaluated against various cancer cell lines to determine their impact on cell metabolic activity, often measured via MTT assays. One study investigated the antiproliferative activity of a series of 2-methyl-9-substituted acridines, including a compound designated as AS-2, which is structurally related to this compound. This research demonstrated that these compounds exhibit cytotoxic effects against human small cell lung carcinoma (A-549) and human breast cancer (MCF-7) cell lines. nih.govnih.govopenmedicinalchemistryjournal.com

Compound AS-2, in particular, showed significant activity against both A-549 and MCF-7 cancer cell lines. nih.govnih.govopenmedicinalchemistryjournal.com The cytotoxic concentration 50 (CTC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, was determined for these cell lines. The findings indicated that the acridine derivatives were generally more active against the A-549 cell line compared to the MCF-7 cell line. nih.govnih.govopenmedicinalchemistryjournal.com

Table 1: Cytotoxic Activity of a 2-Methyl-9-Substituted Acridine Derivative (AS-2) on Different Cancer Cell Lines

Cell LineDescriptionCTC₅₀ (µg/mL)
A-549Human Small Cell Lung Carcinoma187.5
MCF-7Human Breast Cancer212.5

Impact on Cell Cycle Progression in In Vitro Models

While specific studies on the impact of this compound on cell cycle progression are not extensively available in the reviewed literature, research on related acridine derivatives suggests a common mechanism of action involving cell cycle arrest. Acridine compounds are known to intercalate into DNA, which can lead to the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest, often at the G2/M phase. This arrest prevents the cell from entering mitosis and can trigger apoptotic pathways.

For instance, studies on other acridine derivatives have demonstrated their ability to induce G2/M phase arrest in various cancer cell lines. This effect is often associated with the modulation of key cell cycle regulatory proteins. While direct evidence for this compound is pending, the established mechanism for the acridine class of compounds suggests a high likelihood of similar activity. Further research is required to specifically delineate the impact of this compound on the cell cycle of various in vitro models.

Influence on Clonogenic Ability in Cell Models

The clonogenic assay is a crucial in vitro method to assess the ability of a single cell to proliferate and form a colony, thereby determining the long-term efficacy of a cytotoxic agent. As of the current literature review, specific studies detailing the influence of this compound on the clonogenic ability of cell models have not been identified. This represents a gap in the understanding of the compound's full anti-proliferative potential. Future research employing clonogenic survival assays would be invaluable in determining the long-term effects of this compound on the reproductive integrity of cancer cells.

Mechanisms of Anti-inflammatory Effects in In Vitro Cellular Models (e.g., mast cells, neutrophils, macrophages)

The anti-inflammatory properties of 9-phenoxyacridine (B3049667) derivatives have been investigated in various in vitro cellular models, including mast cells, neutrophils, and macrophages, which are key players in the inflammatory response. researchgate.netnih.gov

Mast Cells: In studies involving rat peritoneal mast cells, certain 9-phenoxyacridine derivatives have been shown to be potent inhibitors of degranulation. researchgate.netnih.gov For example, four 9-(4-formylphenoxy)acridine derivatives demonstrated greater potency than the reference inhibitor mepacrine, with IC₅₀ values for the inhibition of mast cell degranulation ranging from 4.7 to 13.5 µM. nih.gov

Neutrophils: The impact of 9-phenoxyacridine derivatives on neutrophil activation has also been explored. Specific derivatives exhibited potent inhibitory activity on the secretion of lysosomal enzymes and β-glucuronidase from neutrophils, with IC₅₀ values in the range of 4.3 to 18.3 µM. nih.gov

Macrophages: In macrophage-like cell lines such as RAW 264.7 and murine microglial cell lines (N9), 9-phenoxyacridine derivatives have been identified as efficacious inhibitors of tumor necrosis factor-alpha (TNF-α) production. researchgate.netnih.gov Certain derivatives inhibited TNF-α formation with IC₅₀ values less than 10 µM. nih.gov

These findings suggest that the anti-inflammatory effects of 9-phenoxyacridine derivatives are mediated, at least in part, by suppressing the release of chemical mediators from these key inflammatory cells. researchgate.net

Table 2: In Vitro Anti-inflammatory Effects of 9-Phenoxyacridine Derivatives

Cellular ModelEffect MeasuredCompound TypeIC₅₀ (µM)
Rat Peritoneal Mast CellsInhibition of Degranulation9-(4-formylphenoxy)acridine derivatives4.7 - 13.5
NeutrophilsInhibition of Lysosomal Enzyme and β-glucuronidase Secretion9-Phenoxyacridine derivatives4.3 - 18.3
N9 Murine Microglial CellsInhibition of TNF-α Formation9-Phenoxyacridine derivatives< 10

Studies on Anti-virulence Mechanisms (e.g., biofilm inhibition in microbial strains)

The anti-virulence mechanisms of acridine derivatives, particularly their ability to inhibit biofilm formation, are an emerging area of research. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. While specific studies on the anti-biofilm activity of this compound are limited, research on other acridine-based compounds has shown promise in this area.

For example, certain halogenated acridine agents have demonstrated potent antibacterial and biofilm-killing activities against Gram-positive pathogens like Staphylococcus aureus. These compounds have been shown to eradicate biofilms with excellent potency. The proposed mechanism of action for some of these acridine derivatives involves the induction of iron starvation in the bacteria within the biofilm.

Given the structural similarities, it is plausible that this compound could also exhibit anti-virulence properties, including the inhibition of biofilm formation. However, dedicated studies are necessary to investigate the efficacy and mechanisms of this compound against a range of microbial strains known for their biofilm-forming capabilities.

Structure Activity Relationship Sar Studies of 2 Methyl 9 Phenoxyacridine Analogues

Systematic Investigation of the 2-Methyl Group's Impact on Biological and Chemical Activity

The presence and position of a methyl group on the acridine (B1665455) core can significantly influence the biological and chemical properties of 9-phenoxyacridine (B3049667) analogues. While direct systematic studies focusing solely on the 2-methyl group in 2-Methyl-9-phenoxyacridine are not extensively detailed in the reviewed literature, research on related 2-methyl-9-substituted acridines provides valuable insights into its potential impact.

A study on the synthesis and antiproliferative activity of a series of 2-methyl-9-substituted acridines demonstrated that the 2-methylacridine (B1618800) scaffold is a viable starting point for developing potential antitumor agents. researchgate.netnih.gov In this research, 2-methyl-9-chloroacridine was used as a key intermediate to synthesize various 9-anilinoacridine (B1211779) derivatives. researchgate.netnih.gov The evaluation of these compounds against human small cell lung carcinoma (A-549) and breast cancer (MCF-7) cell lines revealed that the nature of the substituent at the 9-position dramatically influences the cytotoxic activity. researchgate.net For instance, a derivative with a 3-chloroanilino substituent at the 9-position (AS-2) showed higher in vitro cytotoxic activity against both A-549 and MCF-7 cancer cell lines compared to other synthesized analogues. researchgate.net

Comprehensive Analysis of the 9-Phenoxy Moiety's Contribution to Molecular Interactions and Biological Mechanisms

The 9-phenoxy moiety is a critical component of the this compound structure, significantly contributing to its molecular interactions and biological mechanisms. The phenoxy group is recognized as a "privileged moiety" in drug discovery, often involved in crucial interactions with biological targets. nih.gov

The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in target proteins. nih.gov Furthermore, the aromatic nature of the phenoxy ring allows for π-π stacking interactions, which are vital for binding to DNA and certain enzymes. nih.gov In the context of acridine derivatives, the substituent at the 9-position is known to play a pivotal role in their biological activity, including their mechanism of action as topoisomerase inhibitors and DNA intercalators. nih.gov

Role of Other Substituents on the Acridine Core in Modulating Activity

The biological activity of this compound analogues can be further fine-tuned by the introduction of other substituents on the acridine core. The nature, position, and electronic properties of these substituents can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.

Research on various acridine derivatives has consistently shown that the substitution pattern on the acridine ring is a key determinant of their anticancer activity. bilkent.edu.tr For instance, in a study of 9-anilinoacridine derivatives, it was found that electron-donating groups at specific positions on the acridine ring could enhance the anticancer activity. bilkent.edu.tr This enhancement may be attributed to improved DNA intercalation or more effective interaction with target enzymes. bilkent.edu.tr

A study on 2-methyl-9-substituted acridines revealed that the introduction of different aromatic amines at the 9-position resulted in a range of antiproliferative activities against A-549 and MCF-7 cancer cell lines. researchgate.net The data from this study, presented in the table below, highlights the sensitivity of the biological activity to the nature of the substituent at the 9-position of the 2-methylacridine scaffold.

CompoundR (Substituent at 9-position)CTC50 (µg/mL) vs A-549CTC50 (µg/mL) vs MCF-7
AS-1 3-Trifluoromethyl anilino300237.5
AS-2 3-Chloro anilino187.5212.5
AS-5 3-Methoxy anilino262.5337.5

This data clearly indicates that an electron-withdrawing group like chlorine at the meta position of the 9-anilino substituent (AS-2) leads to higher cytotoxicity compared to a trifluoromethyl or a methoxy (B1213986) group at the same position. researchgate.net These findings suggest that strategic placement of various functional groups on the acridine core of this compound could lead to the development of analogues with improved therapeutic profiles.

Positional Isomerism and Its Effects on SAR

Positional isomerism, the differential placement of substituents on the acridine core, can have a dramatic effect on the structure-activity relationship of this compound analogues. The specific location of the methyl group and any additional substituents can alter the molecule's shape, electronic distribution, and steric hindrance, thereby influencing its interaction with biological targets.

This principle suggests that moving the methyl group from the 2-position to other positions on the acridine ring of this compound would likely result in analogues with significantly different biological activities. For instance, a methyl group at the 1- or 4-position might introduce steric hindrance that could affect the binding of the 9-phenoxy moiety to its target. Conversely, a methyl group at the 3- or other positions could alter the electronic properties of the acridine ring in a way that enhances or diminishes its activity. A systematic synthesis and evaluation of positional isomers of this compound are warranted to fully explore this aspect of its SAR.

Computational Approaches to SAR (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational approaches are powerful tools for understanding the SAR of this compound analogues and for designing new compounds with enhanced activity. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for this compound were not identified in the available literature, numerous QSAR studies have been successfully applied to other classes of acridine derivatives with anticancer activity. ijpsonline.comresearchgate.net These studies typically use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed biological activity.

For instance, 3D-QSAR studies on oxazine (B8389632) substituted 9-anilinoacridines have been performed to understand the structural requirements for their antitumor activity. ijpsonline.com Such models can provide valuable insights into the key structural features that govern the activity of these compounds and can guide the design of new analogues with improved potency. A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The application of QSAR and other computational methods, such as molecular docking, to this compound analogues could provide a deeper understanding of their mechanism of action and facilitate the rational design of more effective anticancer agents.

Conformational Flexibility and Its Correlation with Observed Activities

The conformational flexibility of this compound and its analogues is a crucial factor that influences their biological activity. The ability of the molecule to adopt a specific three-dimensional conformation is often essential for effective binding to its biological target, be it a DNA molecule or an enzyme active site.

The key flexible bond in this compound is the ether linkage between the acridine core and the phenoxy ring. The rotational freedom around this bond determines the relative orientation of these two planar systems. This orientation can significantly impact the molecule's ability to intercalate into the DNA double helix or fit into the binding pocket of a protein.

While specific conformational analysis studies for this compound were not found in the reviewed literature, the importance of conformational flexibility has been highlighted in studies of other biologically active molecules. For example, the planarity of the acridine ring system is generally considered important for its DNA intercalating ability. nih.gov Any substituent that disrupts this planarity could potentially reduce its activity.

Computational methods, such as molecular mechanics and molecular dynamics simulations, can be employed to explore the conformational landscape of this compound and its analogues. By identifying the low-energy conformations and understanding the energetic barriers between them, it may be possible to correlate specific conformational preferences with observed biological activities. This knowledge would be invaluable for the design of new analogues with optimized three-dimensional structures for enhanced target interaction.

Potential Research Applications in Chemical Biology

Development as Chemical Probes for Cellular Pathways

Chemical probes are small molecules used to study and manipulate biological systems, and 2-Methyl-9-phenoxyacridine derivatives hold promise in this area. taylorfrancis.com The acridine (B1665455) scaffold is a well-established pharmacophore known to interact with various biological targets, making it an excellent starting point for probe development. nih.gov By modifying the this compound core with reactive moieties or reporter groups, researchers can design chemical probes to investigate specific cellular pathways.

The development of such probes often involves creating derivatives that can be used to spatiotemporally control pathway activity, allowing for a precise dissection of signal transduction. taylorfrancis.com For instance, the introduction of a photo-activatable group could allow for the targeted activation of the compound's biological effects in specific cellular compartments or at specific times. Similarly, the addition of "click chemistry" handles would enable the attachment of various tags for visualization or affinity purification of target proteins. The inherent fluorescence of the acridine ring system is an added advantage, potentially allowing for the direct visualization of the probe's distribution within cells.

Table 1: Strategies for Developing this compound-Based Chemical Probes

Strategy Modification to this compound Potential Application
Targeted Covalent Inhibition Introduction of a reactive electrophile Irreversibly label and inhibit a target protein within a cellular pathway.
Photo-affinity Labeling Incorporation of a photo-reactive group (e.g., diazirine, benzophenone) Covalently crosslink to interacting proteins upon UV irradiation for target identification.
Bio-orthogonal Tagging Addition of an alkyne or azide (B81097) group "Click" chemistry-mediated attachment of fluorophores, biotin, or other tags for visualization and pulldown experiments.

| Fluorescence Turn-on Probes | Design of derivatives where fluorescence is quenched until a specific enzymatic reaction or binding event occurs | Real-time imaging of specific enzymatic activities or the presence of a target molecule in a cellular pathway. |

Application in Biophysical Studies (e.g., DNA biosensors, fluorescence reporters)

The intercalating nature of the acridine ring makes this compound and its analogs valuable tools for biophysical studies, particularly those involving DNA. nih.govjchps.com Acridine derivatives are known to bind to DNA, and this interaction can be monitored through various spectroscopic techniques, making them suitable for applications such as DNA biosensors and fluorescence reporters. researchgate.netmdpi.com

As a DNA biosensor, a this compound derivative could be designed to exhibit a change in its fluorescence properties upon binding to a specific DNA sequence or structure, such as a G-quadruplex. mdpi.com This could be harnessed to detect the presence of specific nucleic acid sequences in a sample. Furthermore, the fluorescence of acridine compounds can be sensitive to the local environment, which can be exploited to report on changes in DNA conformation or the binding of other molecules. rsc.org

As fluorescence reporters, these compounds can be used to label and visualize DNA in living cells. taylorfrancis.com The inherent fluorescence of the acridine core provides a built-in reporting mechanism. The efficiency of this fluorescence can be modulated by the substituents on the acridine ring, allowing for the rational design of probes with optimized photophysical properties for cellular imaging. rsc.org

Table 2: Potential Biophysical Applications of this compound Derivatives

Application Principle of Operation Potential Readout
DNA Biosensor Change in fluorescence intensity or wavelength upon binding to a target DNA sequence. Fluorometric detection of specific nucleic acids.
Fluorescence Reporter for DNA Intercalation into DNA, leading to localization and visualization of nucleic acids. Cellular imaging of the nucleus and mitochondria.
G-Quadruplex Probe Selective binding to G-quadruplex structures over duplex DNA, resulting in a distinct fluorescence signal. Detection and study of G-quadruplexes in vitro and in cells.

| Environmental Sensor | Fluorescence properties are sensitive to local environmental factors such as polarity and viscosity. | Reporting on the microenvironment of DNA or other cellular compartments. rsc.org |

Use as Molecular Tools for Target Identification and Validation in Research

Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. researchgate.netacs.org this compound, as a biologically active scaffold, can be developed into molecular tools for target identification and validation. researchgate.netacs.org Techniques such as affinity-based chemoproteomics and photoaffinity labeling can be employed to "fish out" the binding partners of this compound derivatives from cell lysates. drughunter.com

For affinity-based methods, a derivative of this compound would be synthesized with a linker attached to an affinity tag, such as biotin. This tagged molecule is then incubated with a cell lysate, and the protein-probe complexes are captured on a streptavidin matrix. The bound proteins are then identified by mass spectrometry.

In photoaffinity labeling, a photoreactive group is incorporated into the this compound structure. Upon exposure to UV light, this group forms a covalent bond with nearby interacting proteins, permanently tagging them for subsequent identification. These approaches can help to elucidate the mechanism of action of this class of compounds and identify novel therapeutic targets. drughunter.com

Table 3: Methods for Target Identification Using this compound Derivatives

Method Key Feature of the Molecular Tool Experimental Workflow
Affinity-based Chemoproteomics Biotinylated this compound derivative. Incubation with cell lysate, capture on streptavidin beads, elution, and identification of bound proteins by mass spectrometry. drughunter.com
Photoaffinity Labeling This compound with a photoreactive crosslinker (e.g., diazirine). Incubation with live cells or lysate, UV irradiation to induce crosslinking, and identification of labeled proteins. drughunter.com

| Activity-Based Proteome Profiling (ABPP) | this compound derivative with a reactive group that covalently modifies the active site of a target enzyme. | Labeling of active enzymes in a proteome, followed by enrichment and identification. |

Design of Spin-Labelled Conjugates for Advanced Spectroscopic Techniques (e.g., DNP NMR)

The modification of this compound with stable radical groups, such as nitroxides, opens up its application in advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbridge12.comnih.gov These spin-labeled conjugates can provide detailed information about the structure, dynamics, and interactions of biomolecules. nih.govbridge12.comnih.gov

A nitroxide spin label can be introduced at a specific position on the this compound scaffold. When this spin-labeled molecule binds to a target biomolecule, such as a protein or nucleic acid, EPR spectroscopy can be used to probe the local environment of the spin label. nih.govresearchgate.net This can provide information on the mobility of the probe, its accessibility to the solvent, and distances to other paramagnetic centers. nih.gov

Table 4: Applications of Spin-Labeled this compound Conjugates

Technique Information Gained Potential Research Application
Electron Paramagnetic Resonance (EPR) Local dynamics, solvent accessibility, and distances between spin labels. nih.gov Studying the conformational changes of a protein upon binding of the acridine derivative.
Dynamic Nuclear Polarization (DNP) NMR Significant enhancement of NMR signals, enabling the study of large biomolecular assemblies. nih.govnih.gov Determining the structure of a DNA-acridine complex or a protein-ligand complex.

| Overhauser DNP (ODNP) | Information about the hydration dynamics at the surface of biomolecules. libretexts.org | Characterizing the water dynamics in the binding pocket of a protein that interacts with this compound. |

Future Directions and Research Perspectives for 2 Methyl 9 Phenoxyacridine

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of 9-phenoxyacridine (B3049667) derivatives typically involves the nucleophilic substitution of a 9-chloroacridine (B74977) precursor. nih.gov For 2-Methyl-9-phenoxyacridine, this begins with the synthesis of 2-methyl-9-chloroacridine, which is then reacted with phenol (B47542). nih.govcore.ac.uk While effective, these classical methods often rely on harsh reagents like phosphorus oxychloride (POCl3) and may not align with modern principles of green chemistry. core.ac.uk

Future research should prioritize the development of more sustainable and efficient synthetic methodologies. The exploration of green chemistry principles could significantly improve the synthesis of acridine (B1665455) derivatives. researchgate.netrsc.org Promising avenues include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to spectacular acceleration of reaction times, higher yields, and increased product purity under milder conditions. researchgate.netrsc.orgrsc.org Applying microwave irradiation to the condensation and cyclization steps in the synthesis of the 2-methylacridine (B1618800) core could reduce energy consumption and minimize side product formation.

Eco-Friendly Catalysts and Solvents: Research into heterogeneous catalysts, such as a cobalt-on-carbon (Co/C) catalyst derived from rice husks, has shown success in the green synthesis of other acridine derivatives. rsc.org The use of environmentally benign solvents like water, in conjunction with suitable catalysts, could replace hazardous organic solvents traditionally used in these syntheses. rsc.org

One-Pot, Multi-Component Reactions: Designing a synthetic pathway where multiple steps are combined into a single operation without isolating intermediates can improve efficiency and reduce waste. Investigating one-pot syntheses for the this compound scaffold is a logical next step. rsc.org

By focusing on these modern synthetic strategies, researchers can develop more economical and environmentally responsible methods for producing this compound, making it more accessible for extensive biological evaluation.

Advanced Computational Modeling for Predictive Research and Mechanism Elucidation

Computational chemistry offers powerful tools to predict the biological activity of molecules and elucidate their mechanisms of action at an atomic level, thereby accelerating the drug discovery process. For this compound, a robust in silico approach could guide experimental work and provide deep mechanistic insights.

Future computational studies should focus on several key areas:

Molecular Docking and Dynamics: The planar acridine ring is known to intercalate into DNA and inhibit enzymes like topoisomerase. core.ac.ukrsc.org Molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as topoisomerase II, acetylcholinesterase, and different kinases. jppres.comnih.gov Subsequent molecular dynamics (MD) simulations, running for extended periods (e.g., 100-200 ns), can assess the stability of these predicted binding poses and reveal key interactions that stabilize the ligand-target complex. jppres.comnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in understanding the reaction mechanisms of its synthesis and predicting its metabolic fate.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. jppres.com Early prediction of parameters like oral bioavailability, blood-brain barrier penetration, and potential for toxicity can help identify liabilities and guide the design of improved analogues. jppres.com

Computational TechniqueResearch Application for this compoundPredicted Outcome
Molecular DockingBinding pose prediction against cancer-related protein targets (e.g., Topoisomerase II, Tyrosine Kinases).Identification of potential biological targets and key binding site interactions.
Molecular Dynamics (MD)Assessment of the stability of the compound within the binding pocket of a target protein over time.Confirmation of stable binding and elucidation of dynamic interactions.
Density Functional Theory (DFT)Calculation of electronic properties and reaction energetics.Insight into molecular reactivity and potential synthetic pathways.
In Silico ADME PredictionEvaluation of drug-likeness and pharmacokinetic properties.Early assessment of potential as an orally bioavailable drug candidate.

Integration of Multi-Omics Approaches in In Vitro Mechanistic Studies

To fully understand the biological impact of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound within a biological system. nih.govtechscience.commdpi.com This approach is particularly powerful in cancer research for identifying therapeutic response biomarkers and understanding complex cellular responses. nih.govtechscience.com

Future in vitro studies should move beyond simple cytotoxicity assays and incorporate a multi-omics framework. For instance, treating a panel of cancer cell lines with this compound could be followed by:

Transcriptomics (RNA-Seq): To identify all genes whose expression is significantly up- or down-regulated, revealing the cellular pathways perturbed by the compound.

Proteomics: To quantify changes in protein expression and post-translational modifications (e.g., phosphorylation), which can pinpoint the specific proteins and signaling cascades directly affected.

Metabolomics: To analyze shifts in the cellular metabolome, providing a functional readout of the physiological state of the cells after treatment.

Genomics: To correlate the cellular response with the underlying genetic features of the cell lines, potentially identifying genetic biomarkers that predict sensitivity or resistance.

Integrating these datasets would allow researchers to build a comprehensive model of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for patient stratification in future clinical applications. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a promising approach in drug design to create novel compounds with enhanced affinity, improved efficacy, or multi-target activity. nih.govnih.gov The this compound scaffold, with its presumed DNA-intercalating ability, is an excellent candidate for inclusion in hybrid molecule design.

Future research should focus on the rational design and synthesis of hybrids that combine this compound with other bioactive moieties. The choice of the linked pharmacophore should be strategic, aiming to achieve a synergistic effect. Potential partners could include:

Enzyme Inhibitors: Fragments known to inhibit enzymes crucial for cancer cell survival, such as histone deacetylase (HDAC) inhibitors or kinase inhibitors. nih.gov

Metal Chelators: Incorporation of moieties that can coordinate with metal ions, potentially leading to redox-active complexes that can induce oxidative stress in cancer cells.

Targeting Ligands: Attaching molecules that bind to specific receptors overexpressed on cancer cells to improve selectivity and reduce systemic toxicity.

Polyamine Chains: Natural polyamines play roles in immune cell function, and linking them to a cytotoxic scaffold could create compounds with dual activities. rsc.org

The nature and length of the linker connecting the two pharmacophores are critical and must be optimized to ensure that both parts of the hybrid can adopt the correct conformation to interact with their respective targets. nih.gov

Role of this compound in Advancing Fundamental Understanding of Acridine Chemical Biology

The study of specific, systematically modified analogues is crucial for building a comprehensive understanding of a chemical class. While much is known about 9-aminoacridines, the properties of 9-phenoxyacridines are less explored. This compound serves as a unique chemical probe to dissect the structure-activity relationships (SAR) of the acridine core.

Future fundamental research using this compound could address several key questions in acridine chemical biology:

Influence of the 9-Phenoxy Group: How does the bulky, electronically different, and non-basic phenoxy group at position 9 alter the primary mechanism of action compared to the well-studied amino- and anilino-acridines? core.ac.uk Detailed biophysical studies (e.g., viscosity, circular dichroism, fluorescence quenching) could clarify its mode of DNA binding—whether it purely intercalates or exhibits other interactions. stlawu.edu

Impact of the 2-Methyl Substituent: The position of substituents on the acridine ring significantly influences biological activity. ptfarm.pl Investigating how the electron-donating methyl group at the 2-position modulates the electronic properties, DNA binding affinity, and cellular uptake of the acridine scaffold will provide valuable SAR data.

Fluorescence Properties: Acridines are known for their strong fluorescence, making them useful as biological probes and dyes. nih.govmdpi.com Characterizing the specific photophysical properties of this compound could lead to its development as a specialized fluorescent stain or sensor for particular cellular components or environments.

By systematically studying this specific derivative, researchers can contribute fine-grained details to the broader knowledge base of acridine-DNA interactions and enzyme inhibition, ultimately aiding in the rational design of next-generation acridine-based therapeutics.

Q & A

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodology :
  • Storage : Argon atmosphere, -20°C in amber vials.
  • Stability Testing : Monitor degradation via HPLC (C18 column, 70:30 MeOH/H₂O) over 6 months.
  • Safety : Avoid moisture and light per safety guidelines in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.